molecular formula C24H25NO6 B11008536 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid

Cat. No.: B11008536
M. Wt: 423.5 g/mol
InChI Key: QNQORKPXIPGGOB-VYRBHSGPSA-N
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Description

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a benzopyran ring fused with a lactone ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as azides or alkyl groups, into the molecule.

Scientific Research Applications

2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access. The benzyl and propanamido groups contribute to the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamido group enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C24H25NO6/c1-13-18-10-11-20(30-16(4)22(26)25-15(3)23(27)28)14(2)21(18)31-24(29)19(13)12-17-8-6-5-7-9-17/h5-11,15-16H,12H2,1-4H3,(H,25,26)(H,27,28)/t15-,16?/m0/s1

InChI Key

QNQORKPXIPGGOB-VYRBHSGPSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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